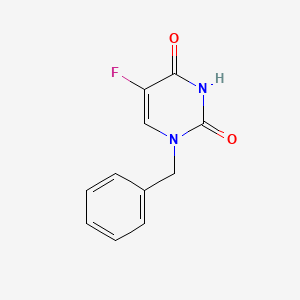

1-Benzyl-5-fluorouracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLBESUBPIZBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876679 | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-13-0 | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Benzyl-5-fluorouracil

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

5-Fluorouracil is a pyrimidine analog that functions as an antimetabolite, inhibiting the synthesis of DNA and RNA, and ultimately leading to cell death in rapidly dividing cancer cells.[1] Modifications to the 5-FU structure, such as N-alkylation, are a common strategy to alter its pharmacokinetic properties, improve its therapeutic index, and overcome mechanisms of drug resistance. The introduction of a benzyl group at the N1 position can increase the lipophilicity of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide details a plausible synthetic route for this compound via direct alkylation of 5-fluorouracil, along with a comprehensive plan for its structural and physicochemical characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct N-alkylation of 5-fluorouracil with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The N1 position of the uracil ring is generally more nucleophilic than the N3 position, especially under controlled reaction conditions, which allows for regioselective benzylation.[2]

Proposed Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluorouracil (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.2 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the expected physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉FN₂O₂[3] |

| Molecular Weight | 220.20 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N³-H |

| ~7.8 | d | 1H | H⁶ |

| ~7.4-7.2 | m | 5H | Aromatic-H (benzyl) |

| ~5.0 | s | 2H | -CH₂- (benzyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C⁴=O |

| ~150 | C²=O |

| ~140 (d, J ≈ 230 Hz) | C⁵-F |

| ~135 | Aromatic-C (benzyl, ipso) |

| ~129 | Aromatic-C (benzyl) |

| ~128 | Aromatic-C (benzyl) |

| ~127 | Aromatic-C (benzyl) |

| ~125 (d, J ≈ 30 Hz) | C⁶ |

| ~50 | -CH₂- (benzyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~1700 | C=O stretch (amide) |

| ~1650 | C=C stretch |

| ~1250 | C-F stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 221.07 | [M+H]⁺ |

| 243.05 | [M+Na]⁺ |

| 129.01 | [M-H]⁻ |

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

-

-

Melting Point Determination:

-

Measure the melting point of the purified solid using a melting point apparatus.

-

A sharp melting point range is indicative of high purity.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the fully characterized product.

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Chemical and Biological Properties of 1-Benzyl-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 1-Benzyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). While direct experimental data for this specific analog is limited in publicly accessible literature, this document extrapolates known information from 5-FU and related N-substituted pyrimidines to provide a detailed theoretical and practical framework for researchers. The guide covers synthetic methodologies, physicochemical properties, spectroscopic characterization, and potential mechanisms of anticancer activity. Detailed experimental protocols and data presentation are included to facilitate further research and development of this compound.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily used in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[2][3] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.[4]

Prodrug strategies, involving chemical modification of the 5-FU molecule, have been explored to improve its pharmacokinetic profile, enhance tumor selectivity, and reduce systemic toxicity. The derivatization at the N1 position of the uracil ring is a common approach to alter the lipophilicity and metabolic activation of 5-FU. This compound represents one such derivative, where the addition of a benzyl group is hypothesized to influence its transport across cell membranes and its subsequent conversion to active metabolites. This guide aims to provide a thorough understanding of the chemical properties of this compound and to lay the groundwork for the investigation of its biological activity.

Chemical Properties

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Much of the experimental data for the parent compound, 5-fluorouracil, is included for comparative purposes.

| Property | This compound | 5-Fluorouracil |

| Molecular Formula | C₁₁H₉FN₂O₂[5] | C₄H₃FN₂O₂ |

| Molecular Weight | 220.20 g/mol [5] | 130.08 g/mol |

| CAS Number | 4871-13-0[5] | 51-21-8 |

| Appearance | White to off-white solid (Predicted) | White crystalline powder |

| Melting Point | Not available | 282-283 °C |

| pKa | 7.94 ± 0.10 (Predicted)[5] | ~8.0 |

| Solubility | Poorly soluble in water (Predicted) | Sparingly soluble in water |

Table 1. Physicochemical Properties of this compound and 5-Fluorouracil.

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, ~7.2-7.5 ppm, and a singlet for the benzylic CH₂ group, ~5.0 ppm). The C6-H proton of the uracil ring is expected to appear as a doublet due to coupling with the fluorine atom at C5. The N3-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (C2 and C4) of the uracil ring, the fluorine-bearing carbon (C5), and the remaining uracil carbon (C6). The benzyl group will exhibit signals for the aromatic carbons and the benzylic carbon.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the uracil ring, C-F stretching, and aromatic C-H and C=C stretching from the benzyl group. A comparison with the known IR spectrum of 5-fluorouracil is provided in Table 2.

| Functional Group | This compound (Predicted, cm⁻¹) | 5-Fluorouracil (Experimental, cm⁻¹) |

| N-H Stretch | 3100-3300 | ~3132 |

| Aromatic C-H Stretch | 3000-3100 | - |

| C=O Stretch | 1650-1720 | ~1689, ~1666 |

| C=C Stretch (Uracil) | ~1640 | ~1718 |

| C-F Stretch | 1200-1250 | Not specified |

Table 2. Predicted and Experimental Infrared Absorption Frequencies.

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (220.20 g/mol ). Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 m/z) and fragmentation of the uracil ring.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through the N1-alkylation of 5-fluorouracil with a benzyl halide. A general experimental protocol is provided below, adapted from procedures for similar N-substituted pyrimidines.

Experimental Protocol: Synthesis of this compound

-

Materials: 5-fluorouracil, benzyl chloride (or benzyl bromide), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-fluorouracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is expected to be influenced by both the uracil ring and the benzyl group. The uracil ring can undergo reactions typical of pyrimidines, although the N1-substituent will affect its reactivity profile compared to 5-FU. The benzyl group can undergo reactions at the benzylic position and on the aromatic ring. The electron-withdrawing nature of the uracil ring may influence the reactivity of the benzyl group.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are scarce, its potential as an anticancer agent can be inferred from the known mechanisms of 5-FU. The benzyl group may act as a lipophilic carrier to enhance cell permeability, potentially leading to increased intracellular concentrations of the drug.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a prodrug of 5-FU. Following cellular uptake, the benzyl group would need to be cleaved, likely through metabolic processes, to release 5-fluorouracil. Once released, 5-FU would be converted to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

-

Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase and its folate cofactor, inhibiting the synthesis of thymidine, a crucial component of DNA.[2]

-

Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA function.[3]

Caption: Hypothesized mechanism of action for this compound.

Potential Signaling Pathways

The cytotoxic effects of 5-FU are known to involve the activation of several signaling pathways, leading to apoptosis. It is plausible that this compound, upon conversion to 5-FU, would modulate similar pathways. These include:

-

p53-dependent apoptosis: DNA damage induced by 5-FU can activate the p53 tumor suppressor protein, which in turn initiates the apoptotic cascade.[6]

-

Mismatch repair (MMR) pathway: The incorporation of fluoronucleotides into DNA can be recognized by the MMR system, triggering cell cycle arrest and apoptosis.

-

Death receptor signaling: 5-FU has been shown to upregulate death receptors like Fas, sensitizing cancer cells to apoptosis.

Further research is needed to elucidate the specific signaling pathways affected by this compound.

Experimental Protocols for Biological Evaluation

To assess the anticancer activity of this compound, a series of in vitro experiments are necessary.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Experimental Protocol: MTT Assay

-

Cell Culture: Plate cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound is a promising derivative of 5-FU that warrants further investigation. The addition of the benzyl group is expected to enhance its lipophilicity and potentially improve its anticancer efficacy and safety profile. This technical guide provides a foundational understanding of its chemical properties and a roadmap for its biological evaluation.

Future research should focus on:

-

Detailed Synthesis and Characterization: Performing and publishing detailed experimental procedures for the synthesis of this compound, along with its complete spectroscopic characterization (NMR, IR, MS) and crystal structure analysis.

-

In Vitro Anticancer Activity: Screening this compound against a panel of cancer cell lines to determine its IC₅₀ values and compare its potency to 5-FU.

-

Mechanism of Action Studies: Investigating its prodrug behavior, metabolic activation, and its effects on key cellular targets like thymidylate synthase.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound in cancer cells.

-

In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized.

References

- 1. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-Benzyl-5-fluorouracil

Disclaimer: Publicly available scientific literature and clinical data on the specific compound 1-Benzyl-5-fluorouracil are scarce. This technical guide, therefore, presents a scientifically plausible, yet hypothetical, mechanism of action, based on the well-established pharmacology of its parent compound, 5-fluorouracil (5-FU), and general principles of medicinal chemistry applied to its derivatives. The experimental data and protocols outlined are illustrative of the methodologies that would be employed to validate the proposed mechanism.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its clinical utility, however, is often limited by a narrow therapeutic index and the development of resistance. To overcome these limitations, numerous 5-FU derivatives have been synthesized and investigated with the aim of improving its pharmacological profile. This guide focuses on a hypothetical derivative, this compound, postulating its mechanism of action as a prodrug of 5-FU. The addition of a benzyl group at the N1 position is a common strategy in medicinal chemistry to enhance lipophilicity, potentially altering the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Proposed Mechanism of Action

It is hypothesized that this compound functions as a prodrug, requiring metabolic activation to release the pharmacologically active 5-FU. The benzyl group is likely cleaved in vivo by hepatic enzymes, such as cytochrome P450s, to yield 5-FU. Once released, 5-FU exerts its cytotoxic effects through a multi-faceted mechanism:

-

Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1] 5-FU is intracellularly converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, N5,N10-methylenetetrahydrofolate. This inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.

-

Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and subsequently incorporated into RNA in place of uridine triphosphate. This "fraudulent" RNA can disrupt normal RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[3]

-

Incorporation into DNA: Although less common, 5-FU can be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA. This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.

The proposed metabolic activation and downstream cytotoxic effects are illustrated in the following diagram:

Hypothetical Quantitative Data

The following tables present hypothetical data for this compound, illustrating the expected outcomes from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50, µM)

| Cell Line | Cancer Type | This compound (Hypothetical) | 5-Fluorouracil (Reference) |

| HCT116 | Colorectal | 15.2 | 5.8 |

| MCF-7 | Breast | 25.8 | 10.1 |

| A549 | Lung | 42.1 | 18.5 |

| PANC-1 | Pancreatic | 38.5 | 15.2 |

It is anticipated that this compound would exhibit a higher IC50 value (lower potency) in vitro compared to 5-FU, as its cytotoxic effect is dependent on intracellular metabolic activation.

Table 2: Pharmacokinetic Parameters in Mice (Hypothetical)

| Parameter | This compound (Hypothetical) | 5-Fluorouracil (Reference) |

| Half-life (t1/2) | 2.5 hours | 15 minutes |

| Clearance (CL) | 1.2 L/h/kg | 5.8 L/h/kg |

| Volume of Distribution (Vd) | 3.5 L/kg | 1.0 L/kg |

| Bioavailability (Oral) | 45% | <20% |

The increased lipophilicity of the benzylated derivative is expected to result in a longer half-life, lower clearance, a larger volume of distribution, and improved oral bioavailability compared to 5-FU.

Experimental Protocols

The following protocols describe the key experiments that would be necessary to elucidate and confirm the mechanism of action of this compound.

Synthesis of this compound

A plausible synthetic route would involve the benzylation of 5-fluorouracil. A general procedure is as follows:

-

Dissolution: Dissolve 5-fluorouracil in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the N1 position of the uracil ring.

-

Alkylation: Add benzyl bromide to the reaction mixture and stir at room temperature for 24-48 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound and 5-FU for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Thymidylate Synthase (TS) Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human thymidylate synthase, dUMP, and N5,N10-methylenetetrahydrofolate.

-

Inhibitor Addition: Add varying concentrations of this compound or FdUMP (as a positive control) to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C.

-

Quantification of Product: Measure the rate of conversion of dUMP to dTMP using a spectrophotometric or radioisotopic method.

-

IC50 Determination: Determine the concentration of the inhibitor that causes 50% inhibition of TS activity.

Cellular Metabolism Analysis by LC-MS/MS

-

Cell Treatment and Lysis: Treat cancer cells with this compound for various time points. Harvest and lyse the cells.

-

Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: Analyze the cell extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify this compound, 5-FU, FUMP, FdUMP, and FUTP.

Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of Cytotoxicity

The logical flow from drug administration to cancer cell death is depicted below.

Conclusion

While this compound remains a hypothetical compound in the context of extensive public research, its rational design as a prodrug of 5-FU presents a promising strategy for improving the therapeutic index of this widely used chemotherapeutic agent. The benzyl moiety is anticipated to enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects. The experimental framework provided in this guide outlines the necessary steps to validate this hypothesis and to fully characterize its mechanism of action. Further research, including synthesis, in vitro, and in vivo studies, is warranted to determine the potential clinical utility of this compound.

References

In Vitro Cytotoxicity of 1-Benzyl-5-fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 1-Benzyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This document compiles available data on its efficacy against various cancer cell lines, details the experimental methodologies for assessing its cytotoxic effects, and illustrates the key signaling pathways involved in its mechanism of action.

Core Concept: Enhancing a Proven Anticancer Agent

5-fluorouracil has been a cornerstone of cancer therapy for decades, primarily used in the treatment of solid tumors such as colorectal, breast, and stomach cancers. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, its clinical efficacy can be limited by factors such as a short plasma half-life and the development of drug resistance.

The synthesis of 5-FU derivatives, such as this compound, represents a strategic approach to improve the parent drug's pharmacological profile. By modifying the 5-FU molecule, researchers aim to enhance its stability, improve its tumor-targeting capabilities, and overcome resistance mechanisms. This guide focuses on the cytotoxic properties of the 1-Benzyl derivative as observed in laboratory settings.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these assessments. The following table summarizes the available IC50 values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colorectal Cancer | Data Not Available |

Note: Specific IC50 values for this compound were not available in the searched literature. The table is presented as a template for data that would be included in a comprehensive in-vitro study.

Experimental Protocols

The in vitro cytotoxicity of this compound is typically assessed using a variety of cell-based assays. The following sections detail the methodologies for the most common assays.

Cell Culture

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Signaling Pathways in this compound Induced Apoptosis

The cytotoxic effects of 5-fluorouracil and its derivatives are primarily mediated through the induction of apoptosis, or programmed cell death. While the specific signaling cascade for this compound is still under investigation, it is hypothesized to follow a similar pathway to its parent compound, 5-FU. The primary mechanism involves the inhibition of thymidylate synthase, leading to DNA damage and the activation of intrinsic and extrinsic apoptotic pathways.

Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress, such as DNA damage.

Extrinsic Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. 5-FU has been shown to upregulate the expression of these receptors, sensitizing the cells to apoptosis.

Conclusion

This compound represents a promising modification of a classic chemotherapeutic agent. While this guide provides a framework for understanding its in vitro cytotoxicity, further research is needed to fully elucidate its specific mechanism of action and to quantify its efficacy across a broader range of cancer cell types. The experimental protocols and pathway diagrams presented here serve as a foundation for future investigations into this and other novel 5-FU derivatives. As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge, potentially leading to improved treatment strategies for cancer patients.

The Anticancer Potential of 1-Benzyl-5-fluorouracil Derivatives: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Synthesis, Cytotoxic Activity, and Mechanistic Insights of a Promising Class of 5-Fluorouracil Analogs

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, widely employed in the treatment of solid tumors, including colorectal, breast, and gastric cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to depletion of the DNA precursor dTTP and subsequent cell death. Additionally, 5-FU metabolites can be incorporated into RNA and DNA, further contributing to its cytotoxic effects. However, the clinical utility of 5-FU is often hampered by its significant side effects and the development of drug resistance. To address these limitations, extensive research has focused on the development of 5-FU derivatives with improved therapeutic indices. Among these, 1-benzyl-5-fluorouracil derivatives have emerged as a promising class of compounds with notable anticancer activity. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, focusing on their synthesis, in vitro and in vivo anticancer activity, and the underlying molecular mechanisms.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives involves the N1-alkylation of 5-fluorouracil with a substituted or unsubstituted benzyl halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The benzyl group can be further modified to introduce various substituents on the phenyl ring, allowing for the exploration of structure-activity relationships (SAR).

In Vitro Anticancer Activity

A number of studies have evaluated the in vitro cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. The data, primarily presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), demonstrate that these derivatives exhibit a wide range of potencies, often dependent on the substitution pattern on the benzyl ring and the cancer cell line being tested.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | K562 (Chronic Myelogenous Leukemia) | >50 | [1] |

| 1-(4-Methylbenzyl)-5-fluorouracil | K562 (Chronic Myelogenous Leukemia) | 38.5 | [1] |

| 1-(4-Methoxybenzyl)-5-fluorouracil | K562 (Chronic Myelogenous Leukemia) | >50 | [1] |

| 1-(4-Chlorobenzyl)-5-fluorouracil | K562 (Chronic Myelogenous Leukemia) | 42.1 | [1] |

| This compound | B16 (Melanoma) | >50 | [1] |

| 1-(4-Methylbenzyl)-5-fluorouracil | B16 (Melanoma) | 45.2 | [1] |

| 1-(4-Methoxybenzyl)-5-fluorouracil | B16 (Melanoma) | >50 | [1] |

| 1-(4-Chlorobenzyl)-5-fluorouracil | B16 (Melanoma) | 39.8 | [1] |

| This compound | CHO (Chinese Hamster Ovary) | >50 | [1] |

| 1-(4-Methylbenzyl)-5-fluorouracil | CHO (Chinese Hamster Ovary) | >50 | [1] |

| 1-(4-Methoxybenzyl)-5-fluorouracil | CHO (Chinese Hamster Ovary) | >50 | [1] |

| 1-(4-Chlorobenzyl)-5-fluorouracil | CHO (Chinese Hamster Ovary) | 48.6 | [1] |

Note: The above table is a summary of available data and may not be exhaustive. The specific experimental conditions can influence the reported IC50 values.

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives typically involves a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Workflow of the in vitro MTT cytotoxicity assay.

In Vivo Antitumor Activity

To assess the efficacy of these compounds in a more physiologically relevant setting, in vivo studies are conducted using animal models, typically mice bearing tumor xenografts.

Methodology:

-

Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are then treated with the this compound derivatives, usually administered intraperitoneally or orally, at various doses and schedules. A control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The experiment is terminated when the tumors in the control group reach a certain size, and the final tumor weights are recorded.

-

Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways uniquely modulated by this compound derivatives are limited, their mechanism of action is believed to be largely based on the well-established pathways of the parent compound, 5-fluorouracil. The benzyl group is thought to primarily enhance the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability, thereby modulating the known downstream effects of 5-FU.

The primary mechanism of action of 5-fluorouracil and its derivatives involves the inhibition of thymidylate synthase (TS), leading to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.

Inhibition of Thymidylate Synthase by 5-FU derivatives.

Furthermore, the metabolites of 5-FU can be incorporated into both RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function, while the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and fragmentation. These events can trigger a cascade of cellular stress responses, ultimately leading to apoptosis.

The induction of apoptosis by 5-FU is a complex process involving multiple signaling pathways. Key players in this process include the tumor suppressor protein p53, which can be activated in response to DNA damage and cellular stress. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to the activation of the intrinsic mitochondrial apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Simplified p53-dependent apoptosis pathway induced by 5-FU derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel anticancer agents with potentially improved therapeutic properties compared to the parent drug, 5-fluorouracil. The available data indicate that modifications to the benzyl moiety can significantly influence their cytotoxic activity. While the primary mechanism of action is likely to mirror that of 5-FU, further research is warranted to elucidate any unique molecular targets or signaling pathways that may be specifically modulated by these derivatives. Future studies should focus on a broader screening of these compounds against a wider range of cancer cell lines, including those with known resistance mechanisms to 5-FU. Additionally, in-depth mechanistic studies are crucial to identify the specific signaling pathways affected by the most potent this compound derivatives. Such investigations will be instrumental in guiding the rational design of next-generation 5-FU analogs with enhanced efficacy and reduced toxicity for the treatment of cancer.

References

Prodrug Strategies for 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of prodrug strategies for the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). The primary goal of these strategies is to enhance the therapeutic index of 5-FU by improving its tumor selectivity, increasing its oral bioavailability, and reducing its systemic toxicity. This document provides a comprehensive overview of key 5-FU prodrugs, their activation mechanisms, comparative efficacy and toxicity data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Introduction to 5-Fluorouracil and the Rationale for Prodrug Development

5-Fluorouracil, a pyrimidine analog, has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and gastric cancers.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to the disruption of DNA synthesis and repair.[2] Additionally, another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, interfering with its function.

Despite its efficacy, the clinical use of 5-FU is hampered by several limitations. It exhibits a narrow therapeutic window with significant systemic toxicities, including myelosuppression, mucositis, diarrhea, and hand-foot syndrome.[1] Furthermore, 5-FU has poor and erratic oral bioavailability, necessitating intravenous administration, which is inconvenient for patients and associated with complications.[3] These challenges have driven the development of 5-FU prodrugs, which are inactive precursors that are metabolically converted to the active 5-FU, ideally with a degree of tumor selectivity.

Key Prodrugs of 5-Fluorouracil

Several 5-FU prodrugs have been successfully developed and are in clinical use. This section focuses on two of the most prominent examples: capecitabine and tegafur.

Capecitabine

Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[4][5][6][7] A key feature of capecitabine's design is the final activation step, which is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor tissues compared to normal tissues.[4][5] This preferential activation in tumor cells is intended to increase the local concentration of 5-FU at the site of action, thereby enhancing its antitumor activity while minimizing systemic exposure and toxicity.[5]

Tegafur

Tegafur is another orally available prodrug of 5-FU. It is often co-administered with other agents to modulate its metabolism and enhance its efficacy. A common formulation is tegafur-uracil (UFT), where uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[8] This inhibition leads to higher and more sustained plasma concentrations of 5-FU. Another combination, S-1, includes tegafur, gimeracil (a DPD inhibitor), and oteracil (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity).

Quantitative Data Presentation

The following tables summarize the comparative pharmacokinetic, efficacy, and toxicity data for 5-FU and its key prodrugs.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | 5-Fluorouracil (IV) | Capecitabine (Oral) | Tegafur (Oral, as UFT) |

| Bioavailability | N/A (IV administration) | ~100% (for intact drug) | High |

| Tmax (hours) | Minutes | 1.5 - 2 | 0.5 - 1 |

| Half-life (t½) | ~10-20 minutes | Capecitabine: ~0.75-1 hr | Tegafur: ~6-11 hours |

| 5'-DFUR: ~0.6-0.9 hr | |||

| 5-FU: ~0.7-0.9 hr | |||

| Metabolism | Primarily by DPD in the liver and other tissues. | Three-step enzymatic conversion to 5-FU. | Converted to 5-FU by cytochrome P450 enzymes (e.g., CYP2A6). |

| Key Enzymes | Dihydropyrimidine dehydrogenase (DPD) | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase | CYP2A6 |

Note: Pharmacokinetic parameters can vary depending on the specific study, patient population, and analytical methods used.

Table 2: Comparative Efficacy in Colorectal Cancer (Metastatic Setting)

| Parameter | 5-FU/Leucovorin (IV) | Capecitabine (Oral) |

| Overall Response Rate (ORR) | 17% | 26% |

| Median Time to Progression (TTP) | 4.6 months | 4.7 months |

| Median Overall Survival (OS) | 12.8 months | 12.9 months |

Data from an integrated analysis of two large, randomized, phase III trials in patients with metastatic colorectal cancer.[9]

Table 3: Comparative Efficacy in Gastric Cancer (Advanced Setting)

| Parameter | 5-FU alone (IV) | UFTM (Uracil/Tegafur + Mitomycin) (Oral/IV) |

| Overall Response Rate (ORR) | 11% | 9% |

| Median Progression-Free Survival (PFS) | 1.9 months | 2.4 months |

| Median Overall Survival (OS) | 7.1 months | 6.0 months |

Data from the Japan Clinical Oncology Group Study (JCOG9205) in patients with unresectable, advanced gastric cancer.[10]

Table 4: Comparative Grade 3/4 Toxicities in Colorectal Cancer

| Toxicity | 5-FU/Leucovorin (IV) | Capecitabine (Oral) |

| Diarrhea | 14% | 13% |

| Stomatitis | 14% | 2% |

| Nausea | 5% | 4% |

| Vomiting | 4% | 4% |

| Hand-Foot Syndrome | 6% | 17% |

| Neutropenia | 21% | 2% |

Data from an integrated analysis of two large, randomized, phase III trials in patients with metastatic colorectal cancer.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of 5-FU prodrugs.

Synthesis of a Capecitabine Intermediate: 5'-deoxy-5-fluorocytidine

This protocol describes a representative synthesis of a key intermediate in the capecitabine activation pathway.

Materials:

-

2',3'-di-O-benzoyl-5'-deoxy-5-fluorouridine

-

N-methylimidazole

-

Phosphoryl chloride

-

Acetonitrile

-

28% Ammonium hydroxide

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of N-methylimidazole (0.8 ml) and phosphoryl chloride (0.28 ml) in acetonitrile (20 ml), add 2',3'-di-O-benzoyl-5'-deoxy-5-fluorouridine (500 mg) at 0°C.[11]

-

Stir the reaction mixture for 1.5 hours at room temperature.[11]

-

Cool the mixture to 0°C and add 28% ammonium hydroxide (2.5 ml).[11]

-

Stir the mixture for 1 hour at room temperature.[11]

-

Remove acetonitrile and ammonia under reduced pressure.[11]

-

Acidify the residue with 1N HCl and extract with ethyl acetate.[11]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

-

Recrystallize the residue from ethyl acetate to obtain 2',3'-di-O-benzoyl-5'-deoxy-5-fluorocytidine.[11]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HT-29 colon cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well microplates

-

5-FU and 5-FU prodrugs

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the 5-FU prodrugs and 5-FU in culture medium.

-

Remove the medium from the wells and add 100 µl of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

-

After incubation with MTT, add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Incubate the plates for a further period (e.g., 4 hours to overnight) at 37°C to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Efficacy Evaluation: Xenograft Mouse Model

Xenograft models are commonly used to evaluate the in vivo antitumor efficacy of anticancer agents.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional, to aid tumor formation)

-

5-FU and 5-FU prodrugs formulated for in vivo administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µl of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

-

Administer the 5-FU prodrug (e.g., by oral gavage) and 5-FU (e.g., by intraperitoneal injection) according to a predetermined dosing schedule and dose level. The control group should receive the vehicle used to formulate the drugs.

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Continue treatment for a specified period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Analyze the data by comparing the tumor growth inhibition in the treatment groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows.

References

- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. esmed.org [esmed.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Randomized phase III trial of fluorouracil alone versus fluorouracil plus cisplatin versus uracil and tegafur plus mitomycin in patients with unresectable, advanced gastric cancer: The Japan Clinical Oncology Group Study (JCOG9205) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

Navigating the Stability Landscape of 1-Benzyl-5-fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), presents a unique profile in terms of its stability and degradation. While specific, in-depth stability studies on this particular analogue are not extensively available in public literature, a comprehensive understanding can be constructed by examining the well-documented behavior of the parent 5-FU molecule and considering the influence of the N1-benzyl substitution. This guide provides a detailed overview of the known stability and degradation pathways of 5-fluorouracil, offers insights into the predicted stability of this compound, and outlines detailed experimental protocols for its stability assessment.

Introduction

5-Fluorouracil has been a cornerstone of cancer therapy for decades.[1] Its efficacy is, however, accompanied by challenges related to its stability and metabolism. The derivatization of 5-FU, such as through N-alkylation, is a common strategy to modify its physicochemical properties, including solubility, bioavailability, and potentially, stability. This compound is one such derivative, and understanding its stability is paramount for its potential development as a therapeutic agent. This document serves as a technical resource, consolidating available knowledge and providing a framework for the stability analysis of this compound.

Stability Profile of 5-Fluorouracil: The Parent Compound

Forced degradation studies are crucial in identifying potential degradation products and developing stability-indicating analytical methods. Extensive research on 5-fluorouracil has revealed its susceptibility to degradation under various stress conditions, particularly alkaline hydrolysis.

2.1. Hydrolytic Stability

-

Alkaline Conditions: 5-FU is highly susceptible to degradation in alkaline environments. Studies have shown significant degradation (around 45%) when refluxed in 0.1N NaOH.[1] The degradation in alkaline solution is believed to proceed through the formation of non-chromophoric products, which may not be readily detectable by UV-based HPLC methods.[1]

-

Acidic and Neutral Conditions: In contrast, 5-FU exhibits negligible degradation under acidic and neutral hydrolytic conditions.[1]

2.2. Oxidative Stability

5-FU is relatively stable to oxidative stress. However, exposure to strong oxidizing agents like 27% hydrogen peroxide for an extended period can lead to some degradation (approximately 15%).[1]

2.3. Photostability

The parent compound, 5-fluorouracil, is highly stable under photolytic stress, with no significant degradation observed even after prolonged exposure in both solid and solution states.[1]

2.4. Thermal Stability

Thermal analysis of 5-fluorouracil indicates that it is stable up to approximately 275°C, with complete thermal breakdown occurring around 285°C.[2]

Table 1: Summary of Forced Degradation Studies on 5-Fluorouracil

| Stress Condition | Conditions | Extent of Degradation | Reference |

| Alkaline Hydrolysis | 0.1N NaOH, reflux for 8 hours | ~45% | [1] |

| Acid Hydrolysis | 0.1N to 5N HCl, reflux | Negligible | [1] |

| Neutral Hydrolysis | Water, reflux | Negligible | [1] |

| Oxidative Degradation | 27% H₂O₂, 1 day | ~15% | [1] |

| Photodegradation | UV light, 10 days (solid & solution) | Negligible | [1] |

| Thermal Degradation | Heating | Stable up to 275°C | [2] |

Predicted Stability and Degradation of this compound

While specific data is lacking, the presence of the N1-benzyl group is expected to influence the stability of the 5-fluorouracil core.

3.1. Influence of the N1-Benzyl Group

The benzyl group is a bulky, lipophilic substituent. Its electron-donating nature via hyperconjugation might slightly alter the electron density within the pyrimidine ring. However, the most significant impact is likely steric hindrance around the N1 position. This steric bulk could potentially hinder nucleophilic attack at the adjacent carbonyl group (C2), which is a key step in the hydrolytic degradation of the uracil ring. Some studies on N-substituted 5-FU derivatives have qualitatively noted their resistance to hydrolysis, suggesting that the N-substituent can indeed impart stability.

3.2. Predicted Degradation Pathways

Based on the known degradation of 5-fluorouracil and the chemical nature of the benzyl group, the following degradation pathways for this compound can be postulated:

-

Hydrolysis: While likely more stable than 5-FU, hydrolysis under harsh alkaline conditions could still occur, leading to the opening of the pyrimidine ring. The initial step would likely be the attack of a hydroxide ion on one of the carbonyl carbons.

-

Photodegradation: Although 5-FU is photostable, the presence of the benzyl group, a chromophore, could potentially sensitize the molecule to photodegradation. Potential photolytic cleavage could occur at the benzylic C-N bond, leading to the formation of 5-fluorouracil and benzyl-derived species.

-

Oxidative Degradation: The benzylic position is susceptible to oxidation. Under oxidative stress, the benzylic carbon could be oxidized to a carbonyl, forming N1-(benzoyl)-5-fluorouracil, which would be susceptible to further hydrolysis.

-

Thermal Degradation: The thermal degradation is likely to be complex, potentially involving the fragmentation of both the pyrimidine ring and the benzyl substituent.

Degradation Pathways and Experimental Workflow Visualization

4.1. Known Degradation Pathway of 5-Fluorouracil in Alkaline Medium

Caption: Alkaline degradation of 5-fluorouracil.

4.2. Proposed Experimental Workflow for Stability Testing of this compound

Caption: Workflow for stability testing.

Experimental Protocols: Stability-Indicating HPLC Method for 5-Fluorouracil (Adaptable for this compound)

The following protocol, developed for 5-fluorouracil, can be adapted and validated for the analysis of this compound.[1]

5.1. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., Phenomenex Prodigy ODS3V, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 50mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 5.0).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

5.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10-100 µg/mL).

-

Sample Preparation: Prepare samples of the bulk drug or formulation at a similar concentration to the working standards.

5.3. Forced Degradation Study Protocol

-

Acid Hydrolysis: Dissolve 100 mg of the drug in 100 mL of 0.1N to 5N HCl. Reflux for specified time intervals (e.g., 8, 12, 24 hours). Neutralize the solution before injection.

-

Alkaline Hydrolysis: Dissolve 100 mg of the drug in 100 mL of 0.1N to 1N NaOH. Reflux for specified time intervals. Neutralize the solution before injection.

-

Oxidative Degradation: Dissolve 100 mg of the drug in 100 mL of a solution containing 3% to 30% hydrogen peroxide. Keep at room temperature for specified time intervals.

-

Thermal Degradation: Expose the solid drug to dry heat in an oven at various temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

-

Photodegradation: Expose the solid drug and a solution of the drug to UV light (e.g., in a photostability chamber) for a defined duration.

5.4. Method Validation

The adapted method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

While direct and comprehensive stability data for this compound is currently limited in the scientific literature, a robust understanding of its likely stability profile can be inferred from the extensive knowledge of its parent compound, 5-fluorouracil. The N1-benzyl group is anticipated to enhance hydrolytic stability due to steric hindrance. However, it may introduce new photodegradation and oxidative degradation pathways. The provided experimental protocols offer a solid foundation for conducting rigorous stability studies on this compound, which are essential for its further development as a potential therapeutic agent. Future research should focus on performing detailed forced degradation studies to identify and characterize the degradation products and to establish a comprehensive stability profile for this promising derivative.

References

Spectroscopic Analysis of 1-Benzyl-5-fluorouracil: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of 1-Benzyl-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a modified form of 5-fluorouracil where a benzyl group is attached at the N1 position of the pyrimidine ring. This modification can significantly alter the compound's lipophilicity, solubility, and pharmacokinetic profile. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule, ensuring its purity and structural integrity. This guide will cover the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The key nuclei for analysis are ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~ 7.8 - 8.2 | Doublet | ~ 6-7 Hz (³JH-F) |

| Benzyl-CH₂ | ~ 5.0 - 5.2 | Singlet | - |

| Benzyl-Ar-H | ~ 7.2 - 7.5 | Multiplet | - |

| N3-H | ~ 11.0 - 12.0 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 150 |

| C-4 | ~ 158 |

| C-5 | ~ 140 (d, ¹JC-F ≈ 230-240 Hz) |

| C-6 | ~ 125 (d, ²JC-F ≈ 30-40 Hz) |

| Benzyl-CH₂ | ~ 50 |

| Benzyl-Ar-C | ~ 127-136 |

| Benzyl-Ar-C (ipso) | ~ 135 |

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound

| Fluorine | Predicted Chemical Shift (ppm) |

| C5-F | ~ -165 to -170 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1750 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₉FN₂O₂), the molecular weight is approximately 220.19 g/mol .

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Set the spectral width to an appropriate range for fluorine compounds.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic techniques used to analyze this compound. The predicted data serves as a reference for researchers in the synthesis and characterization of this and similar compounds. For definitive structural confirmation, the acquisition of experimental data is essential.

Solubility of 1-Benzyl-5-fluorouracil in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1-Benzyl-5-fluorouracil, a derivative of the widely used antimetabolite 5-fluorouracil. A comprehensive search of scientific literature, patent databases, and chemical supplier information was conducted to collate solubility data for this compound. This guide provides a summary of the available information on its physicochemical properties, a detailed protocol for its synthesis, and a general methodology for determining solubility.

It is important to note that despite extensive searches, no quantitative experimental data on the solubility of this compound in various solvents could be located in the publicly available literature. Qualitative information suggests solubility in ethyl acetate. This document, therefore, focuses on providing the foundational knowledge required for researchers to synthesize and characterize the solubility of this compound in-house.

Physicochemical Properties of this compound

While quantitative solubility data is not available, some key physicochemical properties have been reported:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉FN₂O₂ | [Generic] |

| Molecular Weight | 220.20 g/mol | [Generic] |

| Melting Point | 171 °C | [ChemBK] |

| Appearance | Solid | [Generic] |

| Qualitative Solubility | Soluble in ethyl acetate | [ChemBK] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of 5-fluorouracil with benzyl bromide. The following protocol is adapted from established synthetic procedures.

Materials:

-

5-fluorouracil (5-FU)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluorouracil (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the solubility of a compound like this compound in various solvents.

Materials:

-

This compound (pure solid)

-

A selection of solvents of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Small, sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizations

Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

General Workflow for Solubility Determination

Caption: General workflow for determining compound solubility.

Methodological & Application

Application Note: Proposed HPLC Method for the Analysis of 1-Benzyl-5-fluorouracil

Abstract